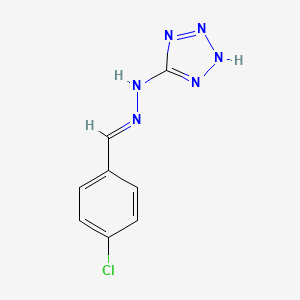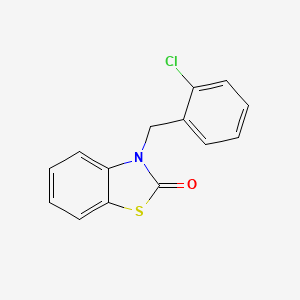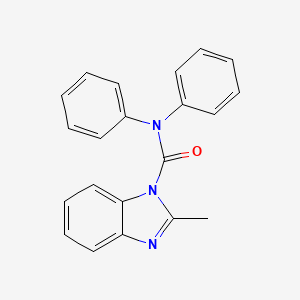![molecular formula C16H14N2O4 B5817933 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5817933.png)
4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate, also known as AC-262,536, is a synthetic androgen receptor agonist. It is a non-steroidal compound that has been developed for research purposes and has shown potential as a treatment for various conditions related to androgen deficiency.
Wirkmechanismus
4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate acts as an androgen receptor agonist, meaning that it binds to and activates the androgen receptor. This activation leads to increased protein synthesis and muscle growth, as well as increased bone density. Additionally, 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate has been shown to have anti-cancer effects, likely due to its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
In studies on animals, 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate has been shown to increase muscle mass and bone density, as well as improve physical performance. It has also been shown to have anti-cancer effects, particularly in prostate cancer. However, more research is needed to determine the full extent of its effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate in lab experiments is its specificity for the androgen receptor, which allows for more targeted research. Additionally, its non-steroidal nature makes it less likely to have unwanted side effects. However, one limitation is that more research is needed to fully understand its effects on the body, particularly in humans.
Zukünftige Richtungen
There are several potential future directions for research on 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate. One area of interest is its potential as a treatment for various conditions related to androgen deficiency, such as osteoporosis and muscle wasting. Additionally, further research is needed to determine its potential as a performance-enhancing drug in athletes. Finally, more research is needed to fully understand its anti-cancer effects and its potential as a treatment for various types of cancer.
Synthesemethoden
4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate is synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 4-bromo-2-nitrophenol with sodium hydride, followed by the reaction of the resulting compound with p-aminobenzoic acid. The final step involves the reaction of the resulting compound with acetic anhydride to yield 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate.
Wissenschaftliche Forschungsanwendungen
4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate has been extensively studied for its potential as a treatment for various conditions related to androgen deficiency, such as osteoporosis and muscle wasting. It has also been studied for its potential as a performance-enhancing drug in athletes. Additionally, 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate has been studied for its potential as a treatment for various types of cancer, including prostate cancer.
Eigenschaften
IUPAC Name |
[4-[(2-carbamoylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10(19)22-12-8-6-11(7-9-12)16(21)18-14-5-3-2-4-13(14)15(17)20/h2-9H,1H3,(H2,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFDXHQPGHPYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5817854.png)

![1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5817864.png)
![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5817880.png)
![6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5817886.png)

![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5817904.png)
![methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5817905.png)
![2-[(4-nitrobenzyl)oxy]naphthalene](/img/structure/B5817907.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5817910.png)

![2-[(ethylsulfonyl)amino]benzamide](/img/structure/B5817920.png)

